mitomycin C

Catalog No.
S8086905
CAS No.
1404-00-8
M.F
C15H18N4O5
M. Wt
334.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
mitomycin C

CAS Number

1404-00-8

Product Name

mitomycin C

IUPAC Name

[(4S,6S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

Molecular Formula

C15H18N4O5

Molecular Weight

334.33 g/mol

InChI

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7+,13+,15-/m1/s1

InChI Key

NWIBSHFKIJFRCO-WUDYKRTCSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N

solubility

Soluble (NTP, 1992)
Soluble (8430 mg/L)
SOL IN WATER, METHANOL, BUTYL ACETATE, ACETONE, AND CYCLOHEXANONE; SLIGHTLY SOL IN BENZENE, ETHER, AND CARBON TETRACHLORIDE; PRACTICALLY INSOL IN PETROLEUM ETHER.
Freely soluble in organic solvents
1.01e+01 g/L

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)N

Mitomycin c appears as blue-violet crystals. Used as an anti-tumor antibiotic complex. (EPA, 1998)
Mitomycin C is a mitomycin. It has a role as an antineoplastic agent and an alkylating agent. It is a conjugate acid of a mitomycin C(1-).
Mitomycin is an antineoplastic antibiotic first isolated by Japanese microbiologists in the 1950s from cultures of Streptomyces caespitosus. It is an alkylating agent that inhibits DNA synthesis (and, at higher concentrations, RNA and protein synthesis) by cross-linking the complementary strands of the DNA double helix. Few other antibiotics have been discovered that work via this alkylating mechanism, making mitomycin relatively unique in the space of microbiota-derived therapies. Mitomycin's cross-linking activity has resulted in its approval for the treatment of a variety of cancers - the most recent of which is an April 2020 approval for its use in low-grade Upper Tract Urothelial Cancer (LG-UTUC) - as well as adjunctly to ab externo glaucoma surgeries.
Mitomycin is an Alkylating Drug. The mechanism of action of mitomycin is as an Alkylating Activity.
Mitomycin is a cytotoxic antibiotic which is used as anticancer therapy of advanced cancers of the stomach and pancreas. Mitomycin in combination with other anticancer agents frequently causes mild-to-moderate serum enzyme elevations during therapy and is capable of causing sinusoidal obstruction syndrome, but mitomycin by itself has not been specifically linked to instances of clinically apparent liver injury with jaundice.
mitomycin C is a natural product found in Streptomyces, Cedrus deodara, and other organisms with data available.
Mitomycin is a methylazirinopyrroloindoledione antineoplastic antibiotic isolated from the bacterium Streptomyces caespitosus and other Streptomyces bacterial species. Bioreduced mitomycin C generates oxygen radicals, alkylates DNA, and produces interstrand DNA cross-links, thereby inhibiting DNA synthesis. Preferentially toxic to hypoxic cells, mitomycin C also inhibits RNA and protein synthesis at high concentrations. (NCI04)
Mitomycin C can cause cancer according to an independent committee of scientific and health experts.
Mitomycin is only found in individuals that have used or taken this drug. It is an antineoplastic antibiotic produced by Streptomyces caespitosus. It is one of the bi- or tri-functional alkylating agents causing cross-linking of DNA and inhibition of DNA synthesis. Mitomycin is activated in vivo to a bifunctional and trifunctional alkylating agent. Binding to DNA leads to cross-linking and inhibition of DNA synthesis and function. Mitomycin is cell cycle phase-nonspecific.
An antineoplastic antibiotic produced by Streptomyces caespitosus. It is one of the bi- or tri-functional ALKYLATING AGENTS causing cross-linking of DNA and inhibition of DNA synthesis.

Mitomycin C (CAS 1404-00-8) is a prototypical aziridine-containing natural product and bioreductive alkylating agent widely procured for its ability to cross-link DNA following enzymatic reduction [1]. In industrial and laboratory workflows, it serves two primary functions: as a highly potent anti-fibrotic and antineoplastic standard for in vitro and in vivo models, and as a critical chemical reagent for the mitotic arrest of feeder cells in stem cell culture. Its unique value proposition lies in its specific reduction potential, which ensures stability in normoxic conditions while allowing targeted activation in hypoxic or specific reductive environments, making it a superior benchmark compared to generic cross-linkers [2].

Substituting Mitomycin C with generic alkylating agents or broad-spectrum anti-metabolites (e.g., 5-fluorouracil) fundamentally alters assay reproducibility, as these alternatives lack MMC’s strict requirement for bioreductive activation and exhibit significantly lower potency in anti-fibrotic applications [1]. Within the mitomycin class, substitution is equally unviable: analogs like Mitomycin A possess overly positive reduction potentials that lead to spontaneous activation and severe off-target toxicity (such as cardiotoxicity), while derivatives like Porfiromycin require extreme hypoxia for activation, limiting their utility in heterogeneously oxygenated models [2].

Superior Anti-Fibrotic Potency in Ocular Fibroblast Models

In comparative in vitro assays using recurrent pterygium-derived fibroblasts, Mitomycin C demonstrated profound superiority over 5-Fluorouracil (5-FU) in inhibiting cell proliferation. The 50% inhibitory concentration (IC50) for MMC was measured at approximately 0.32 mg/L, whereas 5-FU required a concentration of 22 mg/L to achieve the same effect [1]. This ~68-fold higher potency allows for single-dose, short-exposure applications in surgical models, avoiding the repeated dosing protocols necessitated by 5-FU.

Evidence DimensionFibroblast proliferation inhibition (IC50)
Target Compound Data0.32 mg/L (Mitomycin C)
Comparator Or Baseline22 mg/L (5-Fluorouracil)
Quantified Difference~68-fold higher inhibitory potency for Mitomycin C
Conditions48-hour exposure in cultured recurrent pterygium-derived fibroblasts

Procuring MMC enables researchers to utilize single-application protocols in anti-fibrotic and wound-healing models, significantly streamlining experimental workflows compared to 5-FU.

Optimal Bioreductive Stability and Avoidance of Off-Target Cardiotoxicity

The utility of a bioreductive prodrug depends heavily on its stability in healthy, normoxic tissue. Mitomycin C possesses a reduction potential (E1/2) of -0.45 V, making it stable enough to avoid spontaneous reduction in non-target tissues. In contrast, Mitomycin A is much more easily reducible (E1/2 = -0.16 to -0.37 V), which correlates directly with severe in vitro cardiotoxicity. In comparative studies, MMC was non-cardiotoxic to neonatal rat-heart myocytes even at concentrations 100-fold above pharmacological levels, whereas Mitomycin A exhibited extreme cardiotoxic potency [1].

Evidence DimensionReduction potential (E1/2) and off-target cardiotoxicity
Target Compound DataE1/2 = -0.45 V (Non-cardiotoxic at 100x dose)
Comparator Or BaselineE1/2 = -0.16 to -0.37 V (Mitomycin A, highly cardiotoxic)
Quantified DifferenceMMC requires a significantly stronger reductive environment, preventing the spontaneous cardiotoxicity seen with Mitomycin A
ConditionsIn vitro exposure in neonatal rat-heart myocytes vs. 8226 human myeloma cells

MMC provides a stable, reliable baseline for bioreductive alkylation studies without the confounding variable of spontaneous normoxic toxicity inherent to more easily reduced analogs.

Temperature-Independent Apoptosis in Perfusion Models

In the modeling of Hyperthermic Intraperitoneal Chemotherapy (HIPEC), the temperature dependence of the cytotoxic agent dictates experimental flexibility. While platinum-based drugs like cisplatin strictly require hyperthermic conditions (>41 °C) to augment their effectivity and cellular uptake, Mitomycin C effectively increases apoptotic levels and induces G2-arrest in colorectal cancer cell lines independently of heat synergy [1]. This allows MMC to maintain high efficacy across a broader temperature range (38–43 °C) during 60-minute exposures.

Evidence DimensionTemperature dependence of apoptosis induction
Target Compound DataHigh baseline apoptosis induction independent of heat synergy
Comparator Or BaselinePlatinum-based drugs (require >41 °C to augment effectivity)
Quantified DifferenceMMC achieves target efficacy without strictly requiring the >41 °C hyperthermic threshold needed by platinum agents
Conditions2D and 3D colorectal cancer (CRC) cell cultures exposed for 60 minutes at 38–43 °C

Procuring MMC for perfusion models offers greater protocol flexibility and processability, as its efficacy is not strictly bottlenecked by maintaining narrow hyperthermic thresholds.

Broader Activation Range Across Oxygen Gradients

For solid tumor models featuring heterogeneous oxygenation, the choice of bioreductive agent is critical. Mitomycin C has a one-electron reduction potential of -0.81 V (measured in DMSO), allowing it to be activated in both aerobic and hypoxic environments, though it exhibits preferential toxicity to hypoxic cells. In contrast, its analog Porfiromycin has a more negative reduction potential of -0.89 V, making it significantly harder to reduce and restricting its activation almost exclusively to severe hypoxia [1].

Evidence DimensionOne-electron reduction potential (E1/2)
Target Compound Data-0.81 V (Active across broader oxygen gradients)
Comparator Or Baseline-0.89 V (Porfiromycin, restricted to severe hypoxia)
Quantified DifferenceMMC has an 80 mV more positive reduction potential, enabling activation in less extreme reductive environments
ConditionsCyclic voltammetry analysis in dimethyl sulfoxide with 0.1 M tetraethyl-ammonium perchlorate

MMC is the superior choice for in vivo models with variable or uncharacterized oxygen gradients, where strictly hypoxia-dependent analogs like Porfiromycin might fail to activate.

Preparation of Mitotically Arrested Feeder Cell Layers

MMC serves as the standard chemical alternative to gamma irradiation for the mitotic arrest of mouse embryonic fibroblasts (MEFs). It allows laboratories without access to expensive irradiators to reliably maintain metabolically active feeder layers essential for induced pluripotent stem cell (iPSC) culture [1].

In Vitro Anti-Fibrotic and Glaucoma Modeling

Due to its ~68-fold higher inhibitory potency over 5-FU, MMC is the preferred agent for single-application assays evaluating the inhibition of Tenon's capsule or pterygium-derived fibroblasts, streamlining workflows that would otherwise require multi-dose protocols [2].

Baseline Standard for Bioreductive Prodrug Development

MMC's balanced reduction potential makes it the ideal benchmark for developing and testing hypoxia-targeted therapies, as it successfully avoids the spontaneous normoxic cardiotoxicity seen in more easily reduced analogs like Mitomycin A [3].

Standardized HIPEC (Hyperthermic Intraperitoneal Chemotherapy) Assays

MMC provides a robust, temperature-flexible standard for 2D and 3D colorectal cancer perfusion models, functioning effectively to induce apoptosis without the strict >41 °C hyperthermic requirement of platinum-based alternatives [4].

Physical Description

Mitomycin c appears as blue-violet crystals. Used as an anti-tumor antibiotic complex. (EPA, 1998)
Water-soluble crystals that are blue-violet; [CAMEO]
Solid

Color/Form

BLUE-VIOLET CRYSTALS

XLogP3

-0.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

334.12771969 g/mol

Monoisotopic Mass

334.12771969 g/mol

Heavy Atom Count

24

Melting Point

Above 680 °F (EPA, 1998)
>360 °C
ABOVE 360 °C
> 360 °C

UNII

50SG953SK6

Drug Indication

For treatment of malignant neoplasm of lip, oral cavity, pharynx, digestive organs, peritoneum, female breast, and urinary bladder. Also used as an adjunct to ab externo glaucoma surgery. Mitomycin is also indicated as a pyelocalyceal solution for the treatment of adults with low-grade upper tract urothelial cancer (LG-UTUC).
FDA Label

Livertox Summary

Mitomycin is a cytotoxic antibiotic which is used as anticancer therapy of advanced cancers of the stomach and pancreas. Mitomycin in combination with other anticancer agents frequently causes mild-to-moderate serum enzyme elevations during therapy and is capable of causing sinusoidal obstruction syndrome, but mitomycin by itself has not been specifically linked to instances of clinically apparent liver injury with jaundice.

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Antibiotics, Antineoplastic; Nucleic Acid Synthesis Inhibitors
Mitomycin is useful for the palliative treatment of gastric adenocarcinoma, in conjunction with fluorouracil and doxorubicin. It has produced temporary beneficial effects in carcinomas of the cervix, colon, rectum, pancreas, breast, bladder, head and neck, and lung, and in melanoma. It has also shown activity against lymphomas and leukemia, particularly chronic granulocytic leukemia, but not in myeloma.
Thirty patients with advanced colorectal adenocarcinoma were treated by chemotherapy with an alternating regimen consisting of 5-fluorouracil mitomycin C and 5-fluorouracil dacarbazine at 3 wk intervals. ... The toxicity of this regimen was essentially digestive with 30% of grade 3 or 4 nausea and vomiting. In spite of the reported active and synergistic action of drug association in colorectal carcinoma, this treatment schedule is not better than 5-fluorouracil alone. Gastrointestinal toxicity was incr.
Forty-two patients with metastatic breast cancer refractory to first line therapies were treated with combination chemotherapy with mitomycin-C and vinblastine. ... The toxicity was acceptable with 20 episodes of moderate myelosuppression (58.8%) and 2 cases with congestive heart failure that responded to medical treatment.
For more Therapeutic Uses (Complete) data for MITOMYCIN C (19 total), please visit the HSDB record page.

Mechanism of Action

Mitomycin is activated in vivo to a bifunctional and trifunctional alkylating agent. Binding to DNA leads to cross-linking and inhibition of DNA synthesis and function. Mitomycin is cell cycle phase-nonspecific.
... REACTS WITH BACTERIAL DNA BUT NOT WITH ISOLATED DNA, UNLESS ... REDUCING SYSTEM IS ADDED. CROSS LINKING EFFICIENCY ... INCR IN ISOLATED BACTERIAL DNA CONTAINING INCR AMT OF CYTOSINE & GUANOSINE.
ITS REDUCED FORM CONTAINS INDOLE GROUP EMBODYING ALLYLIC CARBAMATE RESIDUE. ANTIBIOTIC IS CYTOTOXIC & CARCINOGENIC BUT IS INACTIVE AS CYTOTOXIC AGENT UNLESS REDUCED ... IT ACTS AS DIFUNCTIONAL AGENT IN CROSS LINKING DNA.
The drug inhibits DNA synthesis and cross-links DNA at the N6 position of adenine and at the O6 and N2 positions of guanine. In addition, single-strand breakage of DNA is caused by reduced mitomycin; this can be prevented by free radical scavengers. Its action is most prominent during the late G1 and early S phases of the cell cycle.
In high concentrations ... /mitomycin/ may ... inhibit RNA and protein synthesis.
For more Mechanism of Action (Complete) data for MITOMYCIN C (11 total), please visit the HSDB record page.

Absorption Distribution and Excretion

Erratic.
Approximately 10% of a dose of mitomycin is excreted unchanged in the urine.
FOLLOWING IV INJECTION OF 2 MG/KG BODY WT ... WISTAR RATS, 18% WAS RECOVERED UNCHANGED IN URINE WITHIN 24 HR AT ... 8 MG/KG ... 35% WAS RECOVERED IN URINE, BUT NONE IN FECES OR TISSUES.
THIRTY MIN AFTER IV INJECTION OF 8 MG/KG BODY WT TO MICE TRACES REMAINED IN BLOOD. IN GUINEA PIGS DRUG WAS CONCN IN KIDNEYS & NOT IN LIVER, SPLEEN OR BRAIN & WAS EXCRETED IN URINE.
Mitomycin is absorbed inconsistently from the gastrointestinal tract, and it is therefore administered intravenously. It disappears rapidly from the blood after injection. Peak concentrations in plasma are 0.4 ug/ml after doses of 20 mg/m sq ... The drug is widely distributed throughout the body but is not detected in the brain.
In animals, highest mitomycin concentrations are found in the kidneys, followed by muscles, eyes, lung, intestines, and stomach. The drug is not detectable in the liver, spleen, or brain which rapidly inactivate mitomycin. Higher concentrations of the drug are generally present in cancer tissues than in normal tissues.
For more Absorption, Distribution and Excretion (Complete) data for MITOMYCIN C (9 total), please visit the HSDB record page.

Metabolism Metabolites

Primarily hepatic, some in various other tissues.
SUGGESTED ALKYLATING METABOLITES OF CARCINOGENS: MITOMYCIN C: REDUCTION PRODUCTS. /FROM TABLE/
Inactivation occurs by metabolism, but the products have not been identified. It is metabolized primarily in the liver, and less than 10% of the active drug is excreted in the urine or the bile.
The drug is eliminated primarily by hepatic metabolism with about 20% hepatic extraction and 10-30% recovery of intact drug in the urine. Clearance is 0.3-0.4 l/hr/kg.
Mitomycin disappears rapidly from the blood after intravenous injection. It is widely distributed but does not appear to cross the blood-brain barrier. Mitomycin is metabolized mainly in the liver; up to 10% of a dose is excreted unchanged in the urine.
MITOMYCIN C WAS PREFERENTIALLY ACTIVATED & METABOLIZED BY SONICATED CELL PREPARATIONS. BIOACTIVATION OF MITOMYCIN TO ALKYLATING AGENT BY EMT6 & SARCOMA 180 CELL SONICATES REQUIRED HYPOXIC CONDITIONS & NADPH-GENERATING SYSTEM.
Primarily hepatic, some in various other tissues. Route of Elimination: Approximately 10% of a dose of mitomycin is excreted unchanged in the urine. Half Life: 8-48 min

Wikipedia

Mitomycin_C
Nimetazepam

Drug Warnings

Mitomycin is contraindicated in patients with pre-existing myelosupression & anemia.
Because normal defense mechanisms may be suppressed by mitomycin therapy, the patient's antibody response to the vaccine may be decreased. The interval between discontinuation of medications that cause immunosuppression and restoration of the patient's ability to respond to the vaccine depends on the intensity and type of immunosuppression-causing medication used, the underlying disease, and other factors; estimates vary from 3 months to 1 year.
cBecause normal defense mechanisms may be suppressed by mitomycin therapy, concurrent use with a live virus vaccine may potentiate the replication of the vaccine virus, may increase the side/adverse effects of the vaccine virus, and/or may decrease the patient's antibody response to the vaccine; immunization of these patients should be undertaken only with extreme caution after careful review of the patient's hematologic status and only with the knowledge and consent of the physician managing the cytarabine therapy. The interval between discontinuation of medication that cause immunosuppression and restoration of the patient's ability to respond to the vaccine depends on the intensity and type of immunosuppression-causing medications used, the underlying disease, and other factors; estimates vary from 3 months to 1 year. Patients with leukemia in remission should not receive live virus vaccine until at least 3 months after their last chemotherapy. In addition, immunization with oral polio-virus vaccine should be postponed in persons in close contact with the patient, especially family members.
Gonadal suppression, resulting in amenorrhea or azoospermia, may occur in patients taking antineoplastic therapy, especially with the alkylating agents. In general, these effects appear to be related to dose and length of therapy and may be irreversible. Prediction of the degree of testicular or ovarian function impairment is complicated by the common use of combinations of several antineoplastics, which makes it difficult to assess the effects of individual agents.
For more Drug Warnings (Complete) data for MITOMYCIN C (6 total), please visit the HSDB record page.

Biological Half Life

8-48 min
After doses of 20 mg/m sq ... Mitomycin is cleared from plasma with a half-time of approximately 1 hour.
/Mitomycin/ has an alpha half-life of 5-10 min after IV injection and beta half-life of 46 min.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

PRODUCED BY STREPTOMYCES CAESPITOSUS (GRISEOVINACESEUS).
Yamamoto, Kenkyusho, Japan pat. 2898 (1956); Kenkyusho, Brit. pat. 830,874 (1960 to Kyowa); Gourevitch et al, U.S. pat. 3,042583 (1962 to Bristol-Myers) /production of the complex/
...derived from Streptomyces

General Manufacturing Information

Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione, 6-amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-, (1aS,8S,8aR,8bS)-: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Analytic Laboratory Methods

MITOMYCIN C WAS SEPARATED BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.
A packed-column supercritical-fluid chromatograph was interfaced with a mass spectrometer via a modification of a thermospray probe. This modification allowed a capillary restrictor for the suprecritical-fluid carbon dioxide and reagent gas for chemical ionization to be introduced directly into a thermospray source. Chemical ionization conditions were observed when either the filament or discharge electrode was used and the source pressure was above 0.5 torr. The discharge electrode produced more efficient ionization, resulting in approx a ten-fold larger signal than that observed in the filament mode. The usefulness of this instrumentation was demonstrated on several anticancer drugs. Methanol posositive ion chemical ionization (PICI) spectra were recorded for cyclophosphamide, diaziquone, mitomycin C, and thiotepa.
Electrochemical detection at constant potential in online combination with HPLC was a sensitive detection method for the title drugs. For improved collection and handling of detection signals, 4 modes of software filtering are studied and compared with hardware filtering. In the investigated chromatography-electrochemical system, off-line parabolic filtering after online averaging of 16 measurements proved to be the system of first choice, with respect to execution time, noise level, signal to noise ratio, peak height and resolution.
An automatic, reliable, scanning reductive electrochemical detection system is described for online qualitative and semiquantitative determination and characterization of electroactive cmpd in effluents from HLPC system. Applying a static mercury drop electrode, detection can be performed at constant potential for quantitative analysis (current range: 50 nA F.S) at a routine base. Applying potential scans, qualitative analysis can be performed (current range: 0.5 mu A F.S.). The system was evaluated through analysis of mitomycin C, porfiromycin and the degradation products of mitomycin C from alkaline and acid hydrolysis.

Clinical Laboratory Methods

An HPLC method for the detection of mitomycin C in blood plasma and urine of rats and humans is reported. Samples of urine and rat plasma with the internal standard porfiromycin were extracted by ethyl acetate-chloroform-isopropanol (70:15:15), human blood was extracted with ethyl acetate. Dry residues of the organic phase were dissolved in methanol and analyzed on a reversed-phase Pecosphere C18 column using a mobile phase of acetonitrile-2.5 mM phosphate buffer pH 6.9 (12.5:87.5) and UV-detection at 35 nm. The calibration was linear at 0.1-10 ug/ml, coefficients of variation 1.3-7.5%, and detection limit 0.5 ng/ml.
A sensitive HPLC method with a dual-electrode coulometric detection system for the determination of mitomycin C (I) in human blood serum is presented. The method is based on a Develosil 5-um column, methyl cyanide-0.05M sodium hypochlorite (15:85) as the mobile phase, a flow-rate of 1.0 ml/min, and porfiromycin as an internal standard. The standard response curves were linear over the concentration range 10-100 ng/ml of mitomycin C. The recovery rates of mitomycin C were 100.5-110.0%. The detection limit was 1 ng (single-to-noise ratio= 5). The sensitivity was ten times better than that with UV detection.
Mitomycin C reacted with components of culture medium containing antibiotics with and without fetal calf serum within 30 min incubation at 38 degree. The amount of mitomycin C in medium with fetal calf serum was reduced by 29% after 30 min and by 53% after 60 min incubation. Many changes in species composition were apparent after 60 min incubation, with the greater change in composition occuring in culture medium containing fetal calf serum. The purity of several commercial preparation of mitomycin-C varied considerably; 1 preparation contained a contaminant of greater concentration than mitomycin C, if one assumes the same relative response of the mass spectrometer.
A fully automated liquid chromatography system for the bioanalysis of mitomycin C has been described. The isolation of the analyte from the biological matrix (plasma, ascites and urine) is performed using a continuous-flow system equipped with a dialysis membrane in order to remove proteins. The drug is detected by absorbance measurements at 360 nm. Using the described system up to 100 samples a day can be analyzed with detection limits in the order of 1 ng/ml.
An HPLC method for the determination of mitomycin C in human blood is described. The method has the advantage of reduced sample handlings and direct injection of plasma samples into a loop-column and a low detection limit of approximately 1.0 ng/ml plasma. Detection was photometric at 65 nm the calibration curve was linear over the range 1-600 ng/ml. Recovery was 100% for standard solutions. Quantitation was performed by running a 4-point calibration curve (1, 50, 100, and 250 ng/ml) for 9 plasma samples. The day-to-day coefficient of variation was 1.6% and the within-day coefficient of variation was 1.2% (2-350 ng/ml range).

Storage Conditions

Mitomycin powder for injection should be protected from light and preferably stored at 15-30 °C: temperature greater than 40 °C should be avoided.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

IN RATS GIVEN SINGLE DOSES OF 3 MG METHYLCHOLANTHRENE BY SC INJECTION INCIDENCE OF LOCAL SARCOMAS AFTER 120 DAYS WAS REDUCED WHEN WEEKLY IP INJECTIONS OF MITOMYCIN C WERE ALSO GIVEN.
IN MICE ... ADMIN 0.2 ML OF 1% SOLN OF METHYLCHOLANTHRENE IN BENZENE ON SKIN DAILY FOR 5-10 DAYS, INCIDENCE OF SKIN PAPILLOMAS WAS GREATLY INCR WHEN MITOMYCIN C WAS GIVEN DAILY BY 20 IP INJECTIONS ... .
IN RATS GIVEN 40 UG/KG BODY WT MITOMYCIN C IP & ORAL DOSE DMBA, INCIDENCE OF MAMMARY TUMORS AFTER 120 DAYS WAS SIMILAR TO THAT IN RATS GIVEN DMBA ALONE.
Absorption of cephalexin, sulfanilamide, salicylic acid, and D- and L-tryptophan was significantly decreased by the pretreatment with /iv/ mitomycin C /in rats/. Absorption of 6-carboxyfluorescein and fluorescein isothiocyanate conjugated dextran was not significantly affected by mitomycin C pretreatment. Maximal effects, using sulfanilamide as a model, were noted 48 hours after mitomycin C pretreatment. The dosage of mitomycin C ... did not affect the percentage of sulfanilamide absorbed.
For more Interactions (Complete) data for MITOMYCIN C (25 total), please visit the HSDB record page.

Stability Shelf Life

Commercially available mitomycin powder is stable for at least 4 years at room temperature.

Dates

Last modified: 11-23-2023
Tomasz M: Mitomycin C: small, fast and deadly (but very selective). Chem Biol. 1995 Sep;2(9):575-9. doi: 10.1016/1074-5521(95)90120-5. [PMID:9383461]
FDA Approved Drug Products: Jelmyto (mitomycin) pyelocalyceal solution
Ejim et al. Combinations of antibiotics and nonantibiotic drugs enhance antimicrobial efficacy. Nature Chemical Biology, doi: 10.1038/nchembio.559, published online 24 April 2011 http://www.nature.com/naturechemicalbiology
Webb, John S; Cosulich, Donna B; Mowat, John H; Patrick, James B; Broschard, Robert W; Meyer, Walter E; Williams, Richard P; Wolf, Carl F; Fulmor, William; Pidacks, Charles; others; The Structures of Mitomycins A, B and C and Porfiromycin-Part I, Journal of the American Chemical Society, 8416, 3185-3187. DOI:10.1021/ja00875a032

Explore Compound Types